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Compound of Interest

Compound Name: Nonyl Acetate

Cat. No.: B093767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for nonyl acetate
(CAS 143-13-5), a colorless liquid with a characteristic fruity odor. The following sections detail

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols for their acquisition.

Quantitative Spectroscopic Data
The spectroscopic data for nonyl acetate is summarized in the tables below, providing a clear

reference for compound identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of nonyl acetate exhibits distinct signals corresponding to the different

proton environments in the molecule. The chemical shifts (δ) are reported in parts per million

(ppm) relative to a tetramethylsilane (TMS) standard.
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Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

CH₃-C=O ~2.05 Singlet - 3H

-O-CH₂- ~4.06 Triplet ~6.7 2H

-O-CH₂-CH₂- ~1.62 Quintet ~6.8 2H

-(CH₂)₆- ~1.27 Multiplet - 12H

CH₃-(CH₂)₇- ~0.88 Triplet ~6.8 3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of nonyl acetate. The

chemical shifts (δ) are reported in ppm relative to a TMS standard.[1]

Carbon Assignment Chemical Shift (δ, ppm)

C=O ~171.1

-O-CH₂- ~64.6

-O-CH₂-CH₂- ~28.6

-(CH₂)₆- ~31.8, 29.4, 29.2, 25.9, 22.6

CH₃-C=O ~21.0

CH₃-(CH₂)₇- ~14.1

Infrared (IR) Spectroscopy
The IR spectrum of nonyl acetate shows characteristic absorption bands for the ester

functional group.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~2925, ~2855 C-H stretch Alkane

~1740 C=O stretch Ester

~1240 C-O stretch (asymmetric) Ester

~1040 C-O stretch (symmetric) Ester

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of nonyl acetate displays a characteristic

fragmentation pattern.

m/z Relative Intensity (%) Fragment Ion

43 99.99 [CH₃CO]⁺

56 37.06 [C₄H₈]⁺

55 30.11 [C₄H₇]⁺

41 29.89 [C₃H₅]⁺

70 28.70 [C₅H₁₀]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of nonyl acetate.

Materials:

Nonyl acetate (CAS 143-13-5)

Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS
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5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

Sample Preparation: A solution of nonyl acetate is prepared by dissolving approximately 10-

20 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution is then

transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the CDCl₃.

The magnetic field is shimmed to achieve optimal homogeneity.

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-

2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio

(typically 8-16 scans).

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum.

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of

2-5 seconds, and a larger number of scans to compensate for the low natural abundance

of ¹³C (typically 1024 or more scans).

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS

signal at 0.00 ppm.
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Infrared (IR) Spectroscopy
Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of neat nonyl acetate.

Materials:

Nonyl acetate (CAS 143-13-5)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

This will be subtracted from the sample spectrum to remove contributions from the

instrument and ambient atmosphere.

Sample Application: A small drop of neat nonyl acetate is placed directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Spectrum Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400

cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality

spectrum.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance.

Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent and a lint-free wipe

after the measurement.

Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of nonyl acetate.

Materials:
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Nonyl acetate (CAS 143-13-5)

Gas chromatograph-mass spectrometer (GC-MS) system

Helium (carrier gas)

Microsyringe

Procedure:

Sample Preparation: A dilute solution of nonyl acetate is prepared in a volatile solvent (e.g.,

dichloromethane or hexane).

GC Separation:

A small volume (typically 1 µL) of the prepared solution is injected into the GC.

The sample is vaporized in the heated injection port and separated on a capillary column

(e.g., a non-polar DB-5 or similar).

A suitable temperature program is used to elute the nonyl acetate.

MS Detection:

As nonyl acetate elutes from the GC column, it enters the ion source of the mass

spectrometer.

The molecules are ionized by a beam of electrons (typically at 70 eV).

The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio

(m/z) in the mass analyzer.

The detector records the abundance of each ion.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion and the major

fragment ions. The fragmentation pattern is used to confirm the structure of the compound.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as nonyl acetate.

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Nonyl Acetate Sample

Dissolve in CDCl3 Neat Liquid Dilute in Solvent

NMR Spectrometer
(¹H & ¹³C) FTIR-ATR Spectrometer GC-MS System

Fourier Transform,
Phase & Baseline Correction Background Subtraction Spectrum Extraction

Chemical Shift &
Coupling Constant Analysis

Functional Group
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Fragmentation Pattern
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Comprehensive Spectroscopic Report
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General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.guidechem.com/dictionary/en/143-13-5.html
https://www.benchchem.com/product/b093767#nonyl-acetate-cas-143-13-5-spectroscopic-data
https://www.benchchem.com/product/b093767#nonyl-acetate-cas-143-13-5-spectroscopic-data
https://www.benchchem.com/product/b093767#nonyl-acetate-cas-143-13-5-spectroscopic-data
https://www.benchchem.com/product/b093767#nonyl-acetate-cas-143-13-5-spectroscopic-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b093767?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

